In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine
In-Depth Technical Guide to 2-Fluoro-5-(trifluoromethyl)benzylamine
CAS Number: 199296-61-2
This technical guide provides a comprehensive overview of 2-Fluoro-5-(trifluoromethyl)benzylamine, a key building block in modern medicinal and agricultural chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, applications, and safety considerations.
Core Compound Properties
2-Fluoro-5-(trifluoromethyl)benzylamine is a substituted benzylamine derivative characterized by the presence of a fluorine atom at the 2-position and a trifluoromethyl group at the 5-position of the benzene ring. These substitutions significantly influence the compound's physicochemical and biological properties. The trifluoromethyl group, in particular, is known to enhance metabolic stability, lipophilicity, and binding affinity of molecules in which it is incorporated, making it a valuable moiety in drug design.[1]
Physicochemical Data
The following table summarizes the key physicochemical properties of 2-Fluoro-5-(trifluoromethyl)benzylamine.
| Property | Value | Reference |
| CAS Number | 199296-61-2 | [2][3] |
| Molecular Formula | C₈H₇F₄N | [3] |
| Molecular Weight | 193.14 g/mol | [3] |
| Appearance | Colorless to light yellow/orange clear liquid | [2] |
| Density (Predicted) | 1.312 ± 0.06 g/cm³ | [3] |
| Boiling Point (Predicted) | 175.9 ± 35.0 °C | [3] |
| Flash Point | 71.6 °C | [3] |
| Purity | >98.0% (GC) | [2] |
Synthesis and Experimental Protocols
The synthesis of 2-Fluoro-5-(trifluoromethyl)benzylamine is typically achieved through the reductive amination of the corresponding aldehyde, 2-Fluoro-5-(trifluoromethyl)benzaldehyde. This method is a widely used and generally high-yielding approach for the preparation of benzylamines.
General Synthesis Workflow
The overall synthetic strategy involves two main steps: the formation of an imine intermediate from the aldehyde and an ammonia source, followed by the reduction of the imine to the desired benzylamine.
Detailed Experimental Protocol: Reductive Amination
This protocol is based on established methods for the reductive amination of similar substituted benzaldehydes.
Materials:
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2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq)
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Ammonium acetate (5-10 eq)
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Sodium triacetoxyborohydride (1.5 eq)
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1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
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Saturated aqueous sodium bicarbonate solution
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Dichloromethane
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Brine
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Anhydrous sodium sulfate
Procedure:
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Dissolve 2-Fluoro-5-(trifluoromethyl)benzaldehyde (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).
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Add an ammonia source, for instance, ammonium acetate (5-10 eq).
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Stir the mixture at room temperature for approximately 30 minutes to facilitate the formation of the imine intermediate.
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Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.
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Continue stirring at room temperature for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[4]
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Extract the product with dichloromethane.
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Wash the organic layer with brine and dry it over anhydrous sodium sulfate.
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Concentrate the solvent under reduced pressure.
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The crude product can be purified by column chromatography on silica gel to yield 2-Fluoro-5-(trifluoromethyl)benzylamine.
Applications in Drug Discovery and Development
2-Fluoro-5-(trifluoromethyl)benzylamine is a valuable intermediate in the synthesis of a wide range of pharmacologically active compounds. Its unique substitution pattern contributes to desirable properties in drug candidates, including enhanced efficacy and metabolic stability.
This compound is a key building block for:
-
Anti-cancer agents: The trifluoromethyl group can enhance the binding affinity of small molecules to their protein targets.
-
Anti-inflammatory drugs: The fluoro and trifluoromethyl substituents can improve the pharmacokinetic profile of anti-inflammatory compounds.
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Neurological disorder therapeutics: This benzylamine derivative is utilized in the synthesis of molecules targeting the central nervous system.[1]
Role in FLT3/CHK1 Dual Inhibition: A Potential Signaling Pathway Application
While direct evidence for the involvement of 2-Fluoro-5-(trifluoromethyl)benzylamine in specific signaling pathways is not extensively published, its structural motifs are found in potent kinase inhibitors. For instance, derivatives of 5-(trifluoromethyl)-2-aminopyrimidine, which shares the trifluoromethylphenyl moiety, have been identified as potent dual inhibitors of FMS-like tyrosine kinase 3 (FLT3) and Checkpoint Kinase 1 (CHK1).[5]
The inhibition of these kinases is a critical strategy in cancer therapy. FLT3 is often mutated in acute myeloid leukemia (AML), and its inhibition can block downstream pro-survival signaling. CHK1 is a key regulator of the DNA damage response, and its inhibition can sensitize cancer cells to chemotherapy.
The hypothetical signaling pathway below illustrates the points of intervention for a dual FLT3/CHK1 inhibitor.
Safety and Handling
2-Fluoro-5-(trifluoromethyl)benzylamine should be handled with appropriate safety precautions in a laboratory setting.
Safety Recommendations:
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Wear suitable protective clothing, gloves, and eye/face protection.
-
In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.
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In case of an accident or if you feel unwell, seek immediate medical advice and show the product label where possible.
Conclusion
2-Fluoro-5-(trifluoromethyl)benzylamine is a versatile and valuable chemical intermediate with significant applications in the development of new pharmaceuticals and agrochemicals. Its unique fluorine and trifluoromethyl substitutions impart desirable properties that are actively exploited by medicinal and synthetic chemists. The synthetic route via reductive amination is a reliable method for its preparation. While its direct role in specific signaling pathways is an area for further research, its incorporation into kinase inhibitors highlights its potential in the development of targeted therapies.
References
- 1. chemimpex.com [chemimpex.com]
- 2. 2-Fluoro-5-(trifluoromethyl)benzylamine | 199296-61-2 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. chembk.com [chembk.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]

